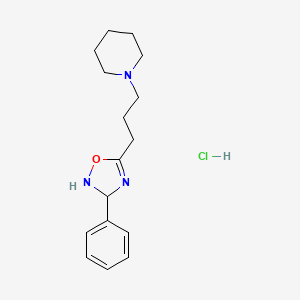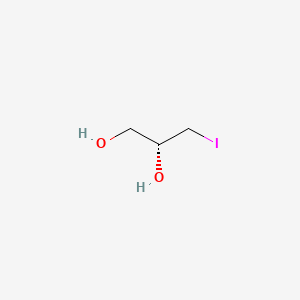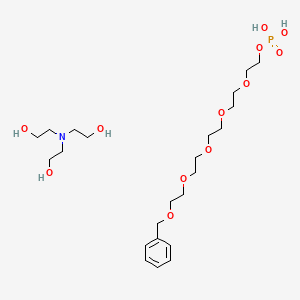
Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride is a synthetic compound that belongs to the class of organic compounds known as amides. This compound is characterized by the presence of an acetamide group, a diethylamino group, and a norbornanyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride typically involves the reaction of 2-(diethylamino)acetamide with a norbornane derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and chemical reactions.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, 2-(dimethylamino)-N-(1-norbornanyl)-, hydrochloride
- Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride
Uniqueness
Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile applications in various research fields.
Propiedades
Número CAS |
97703-15-6 |
|---|---|
Fórmula molecular |
C13H25ClN2O |
Peso molecular |
260.80 g/mol |
Nombre IUPAC |
N-(1-bicyclo[2.2.1]heptanyl)-2-(diethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C13H24N2O.ClH/c1-3-15(4-2)10-12(16)14-13-7-5-11(9-13)6-8-13;/h11H,3-10H2,1-2H3,(H,14,16);1H |
Clave InChI |
IYUJDXMKVPSRFZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)NC12CCC(C1)CC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















